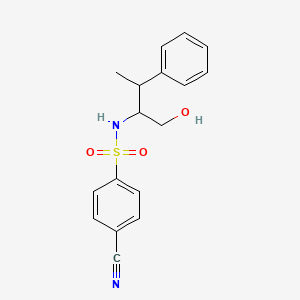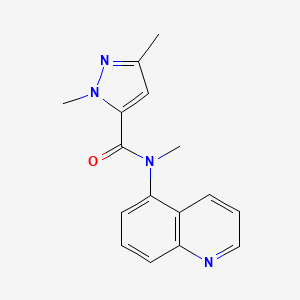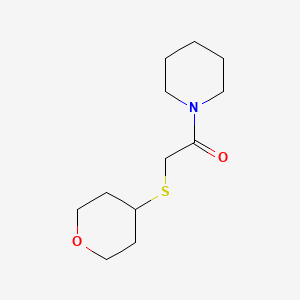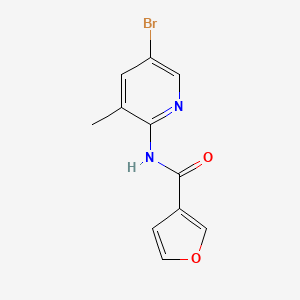
3-(1,4-Thiazepan-4-yl)oxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,4-Thiazepan-4-yl)oxolan-2-one, also known as TBOA, is a chemical compound that has been widely studied in scientific research due to its potential applications in the field of neuroscience. TBOA is a glutamate transporter inhibitor that has been shown to have significant effects on synaptic transmission and plasticity. In
科学的研究の応用
3-(1,4-Thiazepan-4-yl)oxolan-2-one has been widely used in scientific research due to its potential applications in the field of neuroscience. It has been shown to have significant effects on synaptic transmission and plasticity, making it an important tool for studying the mechanisms underlying these processes. 3-(1,4-Thiazepan-4-yl)oxolan-2-one has also been used to investigate the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and Alzheimer's disease. In addition, 3-(1,4-Thiazepan-4-yl)oxolan-2-one has been used in studies investigating the effects of drugs and other compounds on glutamate transporters and synaptic transmission.
作用機序
3-(1,4-Thiazepan-4-yl)oxolan-2-one is a glutamate transporter inhibitor that works by blocking the reuptake of glutamate into presynaptic neurons. This leads to an increase in extracellular glutamate levels, which can have significant effects on synaptic transmission and plasticity. 3-(1,4-Thiazepan-4-yl)oxolan-2-one has been shown to have a high affinity for the glutamate transporter EAAT3, which is primarily expressed in neurons. This selectivity for EAAT3 makes 3-(1,4-Thiazepan-4-yl)oxolan-2-one a valuable tool for studying the role of this transporter in synaptic transmission and plasticity.
Biochemical and Physiological Effects
3-(1,4-Thiazepan-4-yl)oxolan-2-one has been shown to have significant effects on synaptic transmission and plasticity. It has been shown to increase extracellular glutamate levels, which can lead to an increase in excitatory postsynaptic currents (EPSCs) and an enhancement of synaptic plasticity. 3-(1,4-Thiazepan-4-yl)oxolan-2-one has also been shown to have neuroprotective effects in certain models of neurological disorders, including stroke and traumatic brain injury. In addition, 3-(1,4-Thiazepan-4-yl)oxolan-2-one has been shown to have effects on other neurotransmitter systems, including the GABAergic system.
実験室実験の利点と制限
One of the main advantages of using 3-(1,4-Thiazepan-4-yl)oxolan-2-one in lab experiments is its selectivity for the glutamate transporter EAAT3. This allows researchers to specifically target this transporter and study its role in synaptic transmission and plasticity. 3-(1,4-Thiazepan-4-yl)oxolan-2-one is also relatively easy to synthesize and purify, making it a readily available tool for researchers. However, one limitation of using 3-(1,4-Thiazepan-4-yl)oxolan-2-one is its potential toxicity at high concentrations. Careful dosing and monitoring of 3-(1,4-Thiazepan-4-yl)oxolan-2-one levels is necessary to avoid any potential toxic effects.
将来の方向性
There are many potential future directions for research involving 3-(1,4-Thiazepan-4-yl)oxolan-2-one. One area of interest is the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and Alzheimer's disease. 3-(1,4-Thiazepan-4-yl)oxolan-2-one could be used to investigate the effects of drugs and other compounds on glutamate transporters in these disorders. Another area of interest is the development of new glutamate transporter inhibitors with improved selectivity and efficacy. 3-(1,4-Thiazepan-4-yl)oxolan-2-one could serve as a starting point for the development of these new compounds. Finally, 3-(1,4-Thiazepan-4-yl)oxolan-2-one could be used in combination with other compounds to investigate the interactions between different neurotransmitter systems and their effects on synaptic transmission and plasticity.
合成法
The synthesis of 3-(1,4-Thiazepan-4-yl)oxolan-2-one involves the reaction between 4-methyl-5-(4-methylphenyl)-4,5-dihydrothiazepin-2(1H)-one and 2,3-epoxybutane in the presence of a base catalyst. The resulting product is then purified through a series of chromatography techniques to obtain pure 3-(1,4-Thiazepan-4-yl)oxolan-2-one. This synthesis method has been well-established in the literature and has been used in many studies involving 3-(1,4-Thiazepan-4-yl)oxolan-2-one.
特性
IUPAC Name |
3-(1,4-thiazepan-4-yl)oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S/c11-9-8(2-5-12-9)10-3-1-6-13-7-4-10/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWWURVUKULLDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1)C2CCOC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,4-Thiazepan-4-yl)oxolan-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-5-phenyl-1,3-oxazole](/img/structure/B7630931.png)

![[2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone](/img/structure/B7630944.png)
![3-[3-(4-Bromophenyl)pyrazol-1-yl]propanenitrile](/img/structure/B7630956.png)

![6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one](/img/structure/B7630967.png)

![1-[(5-Methyl-1,3-oxazol-2-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B7630980.png)
![N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide](/img/structure/B7630982.png)




![4-(dimethylamino)-N-[5-(hydroxymethyl)-2-methylphenyl]pyridine-2-carboxamide](/img/structure/B7631053.png)